Cas no 2171440-49-4 ((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid)

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The compound’s stereochemistry at the 3R position and branched methyl group enhance its utility in constructing structurally diverse peptides with controlled chirality. Its carboxylate and amide functionalities facilitate efficient coupling in solid-phase or solution-phase synthesis. This intermediate is particularly valuable for producing modified peptides with tailored properties, making it suitable for applications in medicinal chemistry and biochemical research. The product’s stability and reactivity profile ensure reliable performance in complex synthetic workflows.
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid structure
2171440-49-4 structure
Product name:(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid
CAS No:2171440-49-4
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:6473246
PubChem ID:165562269

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid
    • 2171440-49-4
    • (3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
    • EN300-1475896
    • インチ: 1S/C28H36N2O5/c1-3-4-11-20(17-26(31)32)30-27(33)19(2)10-9-16-29-28(34)35-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,19-20,25H,3-4,9-11,16-18H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)/t19?,20-/m1/s1
    • InChIKey: QHEJRHJTCBBIKR-GFOWMXPYSA-N
    • SMILES: O(C(NCCCC(C)C(N[C@@H](CC(=O)O)CCCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 677
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.9
  • トポロジー分子極性表面積: 105Ų

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1475896-50mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
50mg
$2829.0 2023-09-29
Enamine
EN300-1475896-2500mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
2500mg
$6602.0 2023-09-29
Enamine
EN300-1475896-500mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
500mg
$3233.0 2023-09-29
Enamine
EN300-1475896-10000mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
10000mg
$14487.0 2023-09-29
Enamine
EN300-1475896-250mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
250mg
$3099.0 2023-09-29
Enamine
EN300-1475896-5000mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
5000mg
$9769.0 2023-09-29
Enamine
EN300-1475896-100mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
100mg
$2963.0 2023-09-29
Enamine
EN300-1475896-1000mg
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
1000mg
$3368.0 2023-09-29
Enamine
EN300-1475896-1.0g
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]heptanoic acid
2171440-49-4
1g
$0.0 2023-06-06

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid 関連文献

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acidに関する追加情報

Exploring the Potential of (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic Acid (CAS No. 2171440-49-4) in Contemporary Research

The compound (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid, identified by the CAS registry number 2171440-49-4, represents a significant advancement in the field of organic chemistry, particularly in the synthesis and application of complex peptide structures. This molecule is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at position 3, and a heptanoic acid moiety, making it a versatile building block for various chemical and biological applications.

Recent studies have highlighted the importance of such compounds in peptide synthesis, where the Fmoc group serves as an effective protecting group for amino acids during solid-phase synthesis. The presence of the Fmoc group allows for precise control over the reaction sequence, enabling the construction of complex peptide sequences with high fidelity. Moreover, the chiral center at position 3 introduces stereochemical diversity, which is crucial for mimicking natural peptides and exploring their biological activities.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive peptides and proteins. Researchers have demonstrated that incorporating such chiral amino acids into peptide chains can significantly influence their folding behavior and functional properties. For instance, studies published in Journal of Medicinal Chemistry have shown that peptides derived from this compound exhibit enhanced stability and bioavailability when used as drug candidates.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug delivery systems. The heptanoic acid moiety provides a hydrophobic anchor, which can be exploited to enhance the solubility and targeting efficiency of therapeutic agents. Recent advancements in nanotechnology have leveraged such molecules to develop lipid-based nanoparticles capable of delivering drugs to specific tissues with minimal systemic toxicity.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the Fmoc group via nucleophilic acyl substitution and the stereoselective formation of the chiral center using asymmetric induction techniques. These methods ensure high purity and enantiomeric excess, which are critical for downstream applications in pharmaceutical research.

Furthermore, computational studies have provided valuable insights into the electronic and steric properties of this compound, aiding in its optimization for specific applications. Molecular dynamics simulations have revealed that the Fmoc group induces a rigid conformation around the amino acid backbone, which can be advantageous for controlling peptide folding and secondary structure formation.

In conclusion, (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidoheptanoic acid (CAS No. 2171440-49-4) stands as a testament to the ingenuity of modern organic chemistry and its potential to drive innovation across multiple disciplines. Its unique structure and versatile properties make it an invaluable tool for researchers seeking to explore new frontiers in peptide synthesis, drug delivery, and beyond.

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